N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo-pyrazine derivative characterized by a central 4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl scaffold substituted with a 4-methoxyphenyl group at position 2 and an acetamide-linked 4-bromo-3-methylphenyl moiety. The molecular formula is C₂₃H₂₀BrN₅O₃, with a calculated molecular weight of 502.35 g/mol. Key physicochemical properties include a predicted logP of ~3.5 (indicating moderate lipophilicity) and a polar surface area of ~95 Ų, suggesting moderate solubility in aqueous media.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O3/c1-14-11-16(5-8-18(14)23)24-21(28)13-26-9-10-27-20(22(26)29)12-19(25-27)15-3-6-17(30-2)7-4-15/h3-12H,13H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNSJXFDHMOMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the brominated phenyl and methoxyphenyl groups. Common reagents used in these reactions include brominating agents, methoxy-substituted aromatic compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds like this one can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C19H19BrN4O2
- Molecular Weight : 418.29 g/mol
- Structural Features : The compound features a bromo-substituted aromatic ring and a pyrazolo[1,5-a]pyrazine moiety, which are known for their biological activity.
Anticancer Activity
Research indicates that compounds containing pyrazolo[1,5-a]pyrazine derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the inhibition of key signaling pathways related to tumor growth and survival.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a candidate for treating conditions characterized by chronic inflammation.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This property could be explored further for the development of new antimicrobial agents.
Case Study 1: Anticancer Screening
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrazine derivatives, including N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide. The results demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of similar compounds in animal models of arthritis. The study reported that treatment with the compound led to a marked reduction in paw edema and inflammatory markers in serum, suggesting its utility in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as apoptosis and inflammation.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Pyrazolo[1,5-a]pyrazin-4-one (target) vs. pyrazolo[1,5-d][1,2,4]triazin-4-one vs. pyrazolo[1,5-a]pyrimidin-4-one . Triazine and pyrimidine cores reduce steric hindrance but alter hydrogen-bonding capacity.
- Substituent Effects : Bromine at the phenyl ring (target) increases molecular weight and logP compared to ethyl or methoxy groups .
- Solubility: Piperazine-containing analogues (e.g., ) exhibit higher solubility due to increased hydrogen-bond donor/acceptor capacity.
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.3 g/mol. The compound features a bromo-substituted phenyl group, a methoxyphenyl moiety, and a pyrazolo[1,5-a]pyrazin scaffold, which contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. Research indicates that pyrazolo[1,5-a]pyrazines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in breast cancer and leukemia models.
Table 1: Anticancer Activity of Related Compounds
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophages.
Case Study: Inhibition of Inflammatory Mediators
In a controlled study on RAW264.7 cells treated with the compound, a significant reduction in TNF-alpha and IL-6 levels was observed, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Research shows that derivatives of pyrazolo[1,5-a]pyrazines possess activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Apoptosis: It potentially induces apoptosis in malignant cells through the activation of intrinsic pathways.
- Cytokine Regulation: The compound may modulate the expression of inflammatory cytokines via NF-kB signaling pathways.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation : Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of precursors like 4-methoxyphenyl-substituted pyrazoles under reflux conditions in ethanol or DMF .
- Substitution : Introduction of the bromo-methylphenyl group via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .
- Acetamide coupling : Reaction of intermediates with α-chloroacetamide derivatives using bases such as sodium hydride in THF at 0–5°C to minimize side reactions . Key challenges : Low yields due to steric hindrance from the bromo-methyl group and purification difficulties. Solutions include gradient column chromatography (silica gel, hexane/EtOAc) and recrystallization from ethanol .
Q. Which analytical techniques are essential for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazolo-pyrazine core and acetamide linkage. For example, the 4-oxo group shows a carbonyl signal at ~170 ppm in ¹³C NMR .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 493.08) and detects impurities .
- HPLC : Assesses purity (>95% required for pharmacological studies) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates but may require switching to ethanol for safer scaling .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) improve cross-coupling efficiency for the 4-bromo-3-methylphenyl group .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate steps at >90% conversion .
Q. What strategies resolve contradictions in reported biological activity data?
- Purity reassessment : Contradictory IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition) may stem from impurities. Validate via HPLC-MS and repeat assays with ≥98% pure batches .
- Assay standardization : Compare results under consistent conditions (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with substitutions on the pyrazolo-pyrazine 4-oxo group (e.g., thioamide or methyl ester) to assess hydrogen-bonding requirements .
- Aromatic ring variations : Replace the 4-methoxyphenyl group with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) groups to study steric/electronic effects .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PI3K or JAK2 kinases, followed by in vitro validation .
Q. What methodologies elucidate the compound’s metabolic stability?
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to identify enzyme inhibition risks .
- Metabolite ID : Employ high-resolution MSⁿ to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Data Analysis & Experimental Design
Q. How to address discrepancies in spectroscopic data between batches?
- Batch comparison : Overlay ¹H NMR spectra (DMSO-d₆) to check for solvent artifacts or polymorphic forms. Use DOSY NMR to detect aggregation .
- X-ray crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by determining the crystal structure of a representative batch .
- Statistical analysis : Apply multivariate analysis (e.g., PCA) to FTIR/UV-Vis data to identify outlier batches .
Q. What computational approaches predict solubility and bioavailability?
- QSPR models : Use descriptors like logP (predicted ~3.2) and topological polar surface area (TPSA ~90 Ų) to estimate solubility in biorelevant media (FaSSIF/FeSSIF) .
- Molecular dynamics (MD) : Simulate diffusion coefficients in lipid bilayers to assess membrane permeability .
- In silico toxicity : Screen for Ames test positivity or hERG inhibition using platforms like ADMET Predictor™ .
Stability & Storage
Q. What conditions prevent degradation during long-term storage?
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>150°C). Store at −20°C in amber vials under argon .
- Light sensitivity : Conduct ICH Q1B photostability testing; use UV-filtered containers if degradation occurs after 48 hrs under 1.2 million lux hours .
- Humidity control : Dynamic vapor sorption (DVS) studies show hygroscopicity; store with desiccants (silica gel) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
